molecular formula C14H22Cl3N B13759720 2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride CAS No. 7289-18-1

2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride

Cat. No.: B13759720
CAS No.: 7289-18-1
M. Wt: 310.7 g/mol
InChI Key: DMVCRWSDMZHOBP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride typically involves the reaction of benzylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methylbenzylamine: Similar in structure but lacks the cyclohexylmethyl group.

    2-Chloro-N,N-dimethylbenzylamine: Contains two methyl groups instead of a cyclohexylmethyl group.

    2-Chloro-N-cyclohexylbenzylamine: Similar but without the methyl group.

Uniqueness

2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride is unique due to the presence of both the chloro and cyclohexylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7289-18-1

Molecular Formula

C14H22Cl3N

Molecular Weight

310.7 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-cyclohexylmethanamine;dihydrochloride

InChI

InChI=1S/C14H20ClN.2ClH/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;;/h4-5,8-9,12,16H,1-3,6-7,10-11H2;2*1H

InChI Key

DMVCRWSDMZHOBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC2=CC=CC=C2Cl.Cl.Cl

Origin of Product

United States

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